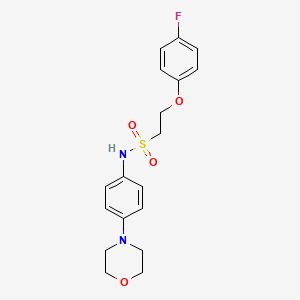![molecular formula C21H21FN2O4S B2416533 (4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251604-77-9](/img/structure/B2416533.png)
(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with morpholino groups and complex heterocyclic structures, like the one , are often synthesized to explore their chemical properties, structural characteristics, and potential biological activities. For instance, Benaka Prasad et al. (2018) detailed the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle closely related in complexity to the specified compound, showcasing its antiproliferative activity and structural stability through intermolecular interactions (Benaka Prasad et al., 2018).
Antitumor Activity
Another critical area of research for these compounds is their evaluation for antitumor and antiproliferative activities. A study by Zhi-hua Tang and W. Fu (2018) synthesized a compound with morpholino and fluorophenyl groups, similar to the compound , and tested its effect against various cancer cell lines, indicating a potential for chemotherapy applications (Zhi-hua Tang & W. Fu, 2018).
Antioxidant Properties
Research into the antioxidant properties of morpholine derivatives and related compounds has also been significant. Çetinkaya et al. (2012) investigated the antioxidant activities of synthesized derivatives, providing a foundational understanding of how structural modifications can enhance or reduce antioxidant capabilities (Çetinkaya et al., 2012).
Crystal Structure and DFT Studies
Detailed crystallographic and computational studies are vital for understanding the physical and chemical properties of these complex molecules. Research by P.-Y. Huang et al. (2021) on boric acid ester intermediates with benzene rings, similar in complexity and structural motifs to the compound , utilized DFT to predict and confirm the molecular structure and properties (P.-Y. Huang et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with morpholine and indole structures have been linked totubulin polymerization inhibition . Tubulin is a key component of the cell’s cytoskeleton and plays a crucial role in cell division .
Mode of Action
Similar compounds with morpholine and indole structures have been found to inhibit tubulin polymerization . This suggests that the compound might interact with tubulin, preventing it from forming microtubules, which are essential for cell division .
Biochemical Pathways
Given the potential target of tubulin, it’s likely that the compound affects thecell cycle , specifically the mitotic phase where microtubules are required for the separation of chromosomes .
Pharmacokinetics
The presence of the morpholine ring in similar compounds has been noted to increase binding affinity in receptor interactions , which could potentially impact the compound’s bioavailability.
Result of Action
If the compound does indeed inhibit tubulin polymerization, this could result incell cycle arrest and apoptosis (programmed cell death), as cells would be unable to complete mitosis .
Properties
IUPAC Name |
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-2-15-4-3-5-17(12-15)24-14-20(21(25)23-8-10-28-11-9-23)29(26,27)19-7-6-16(22)13-18(19)24/h3-7,12-14H,2,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWQQXPKOHKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

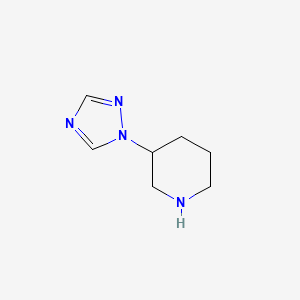
![2-[1-(4-Propan-2-yloxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2416455.png)
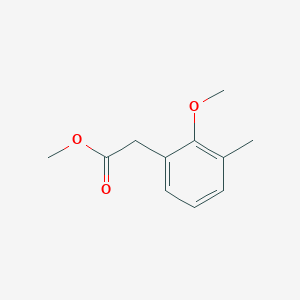
![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)
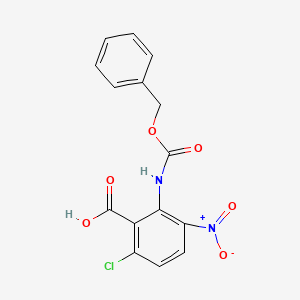
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)
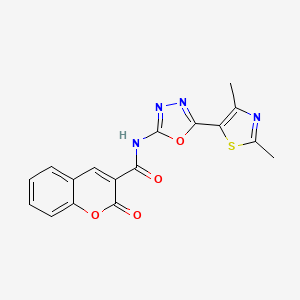
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2416465.png)
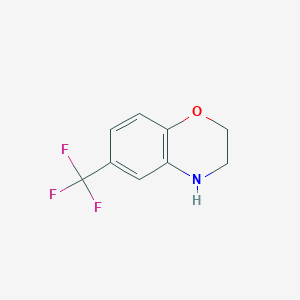

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
